molecular formula C8H12BNO2 B016133 3-(N,N-Dimethylamino)phenylboronic acid CAS No. 178752-79-9

3-(N,N-Dimethylamino)phenylboronic acid

Cat. No.: B016133
CAS No.: 178752-79-9
M. Wt: 165 g/mol
InChI Key: YZQQHZXHCXAJAV-UHFFFAOYSA-N
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Description

3-(N,N-Dimethylamino)phenylboronic acid is an organic compound with the molecular formula C8H12BNO2. It is a boronic acid derivative characterized by the presence of a dimethylamino group attached to the phenyl ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,N-Dimethylamino)phenylboronic acid typically involves the reaction of 3-bromo-N,N-dimethylaniline with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures[2][2].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(N,N-Dimethylamino)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-(N,N-Dimethylamino)phenylboronic acid features a boronic acid functional group attached to a phenyl ring with a dimethylamino substituent. Its molecular formula is C8H12BNO2C_8H_{12}BNO_2, with a molecular weight of approximately 165.00 g/mol. The compound exhibits significant reactivity due to the presence of both the boron atom and the dimethylamino group, which enhances its biological activity .

Biological Applications

The biological activity of this compound has been investigated in several contexts:

  • Modulation of Survival Motor Neuron Protein : Research indicates that this compound may serve as a modulator for survival motor neuron (SMN) protein, which is crucial in spinal muscular atrophy treatment strategies.
  • Glucokinase Activation : It has shown potential as a glucokinase activator, which could be beneficial for diabetes management by enhancing insulin secretion .
  • Antibacterial Properties : Studies suggest that it can inhibit certain bacterial enzymes, indicating potential antibacterial applications .

Synthetic Applications

This compound is utilized as a key reagent in various synthetic pathways:

  • Drug Development : This compound serves as a building block in the synthesis of pharmaceuticals, particularly those targeting cancer therapies. Its ability to form stable complexes with various biological targets makes it valuable in drug design .
  • Protein Synthesis : It is involved in the synthesis of different protein effectors, contributing to research in protein interactions and functions .

Case Studies

Several case studies have elucidated the practical applications of this compound:

  • Spinal Muscular Atrophy Research : A study demonstrated that derivatives of this compound could enhance SMN protein levels in cellular models, suggesting therapeutic potential for spinal muscular atrophy.
  • Diabetes Management Trials : Clinical trials have shown that glucokinase activators can improve glycemic control in diabetic patients, with compounds like this compound being investigated for their efficacy .
  • Antibacterial Studies : Investigations into its antibacterial properties revealed that it could inhibit specific bacterial enzymes, providing insights into new antibiotic development strategies .

Mechanism of Action

The mechanism of action of 3-(N,N-Dimethylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of sensors and probes. The compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through covalent modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N,N-Dimethylamino)phenylboronic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity. Compared to other boronic acids, it offers enhanced solubility in organic solvents and improved stability under various reaction conditions .

Biological Activity

3-(N,N-Dimethylamino)phenylboronic acid, with the chemical formula C8H12BNO2C_8H_{12}BNO_2 and CAS number 178752-79-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 165.00 g/mol
  • Molecular Structure : Contains a boronic acid functional group, which is significant for its interactions with biological molecules.
  • Storage Conditions : Should be kept in an inert atmosphere at temperatures between 2-8°C to maintain stability.

This compound exhibits its biological activity primarily through its ability to interact with various biomolecules. The boronic acid moiety allows it to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites.
  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : There is emerging evidence indicating that it may protect neurons from oxidative stress and excitotoxicity.

Biological Activity Data

Activity Type Observed Effect Reference
Enzyme InhibitionInhibits serine proteases
AntitumorReduces tumor cell viability
NeuroprotectionProtects against oxidative stress

Case Studies

  • Antitumor Activity Study :
    A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxic effects against breast cancer cells, demonstrating a dose-dependent response. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Neuroprotective Effects :
    Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found to significantly reduce neuronal death induced by glutamate toxicity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Enzyme Inhibition Research :
    Research highlighted the compound's ability to inhibit fatty acid amide hydrolase (FAAH), which is implicated in pain modulation and anxiety disorders. This inhibition could lead to increased levels of endocannabinoids, providing therapeutic benefits in neuropathic pain conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(N,N-Dimethylamino)phenylboronic acid, and how are reaction conditions optimized?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, it can be coupled with flavin derivatives using K2_2CO3_3 and NaCl in 1,4-dioxane under reflux with nitrogen protection for 24 hours . Alternative methods involve halogenated precursors and palladium catalysts. Optimization focuses on pH control, solvent selection (e.g., aqueous/organic biphasic systems), and stoichiometric ratios to minimize boroxine formation.

Q. How is the structural conformation of this compound characterized experimentally and computationally?

X-ray crystallography and density functional theory (DFT/B3LYP) analyses reveal planar geometry at the boron center, with intramolecular hydrogen bonding between the boronic acid group and the dimethylamino substituent. Vibrational modes (e.g., B–O stretching at ~1,350 cm1^{-1}) are identified via FT-IR, while 11^{11}B and 13^{13}C NMR confirm electronic environments . Computational studies further predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Q. What is the role of this compound in carbohydrate recognition, and how does pH influence binding?

The boronic acid group forms reversible covalent bonds with diols in carbohydrates. At physiological pH (7.4), it exhibits selective binding to sialic acid (Neu5Ac) with a binding constant (KK) of 37.6 M1^{-1}, ~7× higher than glucose. This is attributed to trigonal boronate ester formation stabilized by intramolecular B–N coordination in Neu5Ac . Lower pH (<7) shifts equilibrium toward uncharged trigonal boron, reducing affinity.

Advanced Research Questions

Q. How do anomalous pH-dependent binding profiles with sialic acid challenge conventional boronate ester models?

Contrary to typical boronate-diol interactions (where KK increases with pH), studies show KK decreases above pH 7.4 for Neu5Ac. This anomaly arises from competing protonation states: at high pH, tetrahedral boronate forms but is destabilized by steric clashes with Neu5Ac’s glycerol side chain. Computational models suggest alternative binding modes involving the α-hydroxycarboxylate moiety of Neu5Ac .

Q. What electronic properties make this compound suitable for optoelectronic applications?

DFT studies reveal a narrow HOMO-LUMO gap (~4.2 eV) due to conjugation between the electron-donating dimethylamino group and the electron-withdrawing boronic acid. This push-pull configuration enhances nonlinear optical (NLO) properties, such as second harmonic generation (SHG), making it useful in flavin-based dyes .

Q. How is this boronic acid integrated into biosensors for disease biomarkers?

It is functionalized on gold electrodes (e.g., thin-film gold arrays) via self-assembled monolayers (SAMs) using thiol linkers (e.g., 11-mercaptoundecanoic acid). The boronic acid captures glycan-modified biomarkers (e.g., IL-6, CRP) in serum, detected via electrochemical impedance spectroscopy (EIS) or surface plasmon resonance (SPR) . Signal amplification strategies include nanoparticle conjugation .

Q. How do steric and electronic effects compare with 4-substituted phenylboronic acid analogs?

The meta-substituted dimethylamino group in this compound reduces steric hindrance compared to para-substituted analogs, enhancing binding kinetics. However, para-substituted derivatives exhibit stronger electronic effects (e.g., higher KK for glucose) due to resonance stabilization. Comparative DFT studies highlight differences in charge distribution and dipole moments .

Q. What contradictions exist in proposed binding mechanisms with sialic acid, and how are they resolved?

Otsuka et al. (2003) proposed Neu5Ac binding via the glycerol tail (C7–C9), while Djanashvili et al. argued for α-hydroxycarboxylate (C1–C2) interactions. Recent NMR and DFT simulations reconcile this: at pH <8, binding occurs at C1–C2; at pH >8, steric repulsion shifts interaction to C7–C9 .

Q. How do solvent polarity and ionic strength affect its reactivity in cross-coupling reactions?

Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilicity of the boronate, while high ionic strength (e.g., NaCl) suppresses boronic acid aggregation. Methanol/water mixtures (4:1) are optimal for aqueous-phase Suzuki reactions, balancing solubility and reactivity .

Q. What molecular docking strategies predict its interactions with glycoproteins?

AutoDock Vina and GROMACS simulations model binding to Neu5Ac residues on glycoproteins (e.g., gangliosides). Docking scores correlate with experimental KK values when incorporating solvent-accessible surface area (SASA) and pH-adjusted partial charges .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQQHZXHCXAJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376286
Record name 3-(N,N-Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178752-79-9
Record name 3-(N,N-Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)benzeneboronic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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